
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is a compound that features a fluorophenyl group, a hydroxymethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate typically involves the reaction of o-fluorophenyl isocyanate with a suitable oxazolidinone derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(o-Fluorophenyl)-5-carboxy-2-oxazolidinone carbamate.
Reduction: Formation of 3-(o-Fluorophenyl)-5-aminomethyl-2-oxazolidinone carbamate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the oxazolidinone ring may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pentafluorophenyl esters: Compounds with multiple fluorine atoms on the phenyl ring, used in peptide and protein conjugation.
Uniqueness
3-(o-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is unique due to its combination of a fluorophenyl group and an oxazolidinone ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
29218-35-7 |
|---|---|
Molecular Formula |
C11H11FN2O4 |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C11H11FN2O4/c12-8-3-1-2-4-9(8)14-5-7(18-11(14)16)6-17-10(13)15/h1-4,7H,5-6H2,(H2,13,15) |
InChI Key |
WQOMFJAWVDQTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2F)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


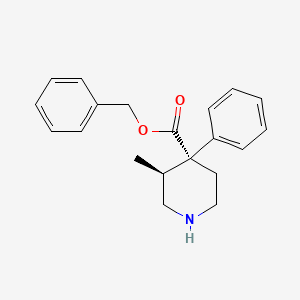
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
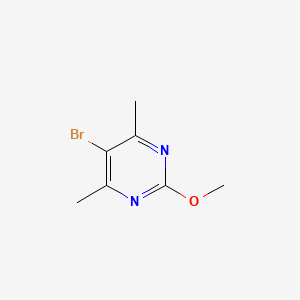
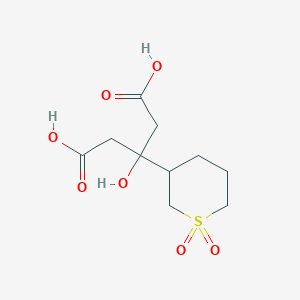
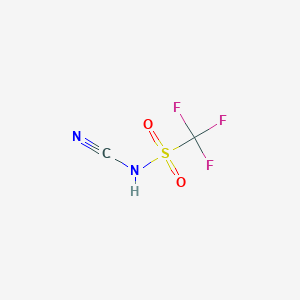
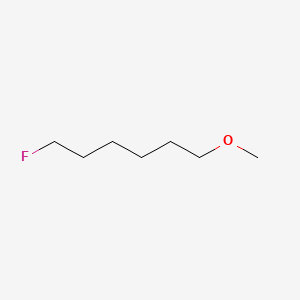
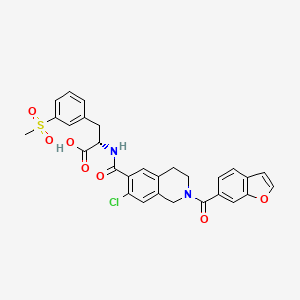
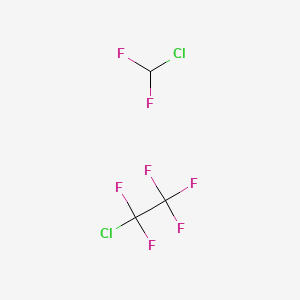
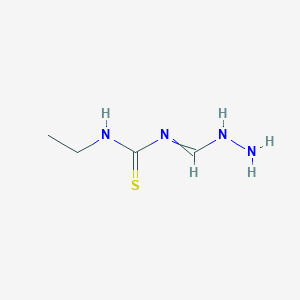
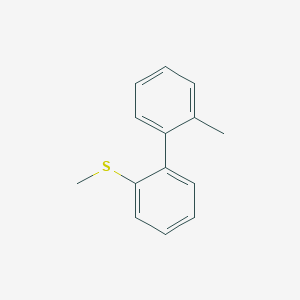
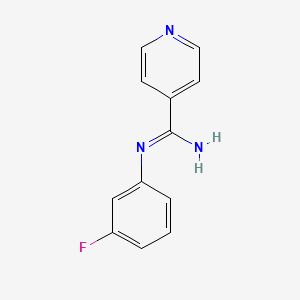
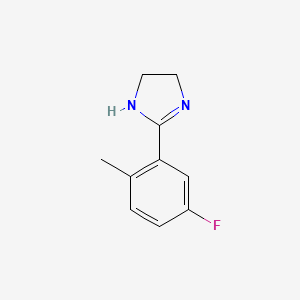
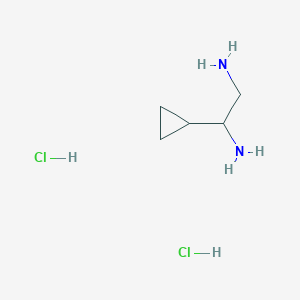
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
